2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions often include an organic solvent like dichloromethane and are carried out at room temperature .
Chemical Reactions Analysis
2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group provides stability and protection during synthetic transformations, allowing for selective reactions at other functional groups .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acids and derivatives. For example:
2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the chloro substituent on the phenyl ring.
2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid: Has the chloro substituent at the para position instead of the meta position.
2-((tert-Butoxycarbonyl)amino)-3-(3-bromophenyl)propanoic acid: Features a bromo group instead of a chloro group.
The unique positioning of the chloro group in 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZHBTHQISEPPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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